methyl 2-[(5-phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetate
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Overview
Description
Methyl 2-((5-phenyl-4H-1,2,4-triazol-3-yl)thio)acetate is an organic compound that belongs to the class of 1,2,4-triazoles This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms The phenyl group attached to the triazole ring and the thioacetate moiety contribute to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-((5-phenyl-4H-1,2,4-triazol-3-yl)thio)acetate typically involves the alkylation of 4-phenyl-5-phenyl-4H-1,2,4-triazol-3-thiol. The process begins with the preparation of 4-phenyl-5-phenyl-4H-1,2,4-triazol-3-thiol from 4-methylaniline via a series of steps including hydrazinecarbothioamide formation, acylation, and cyclization . The alkylation is then performed using methyl bromoacetate in the presence of a base such as cesium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-((5-phenyl-4H-1,2,4-triazol-3-yl)thio)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester or thioether moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride is often used for the reduction of carbonyl groups.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to the triazole moiety.
Industry: Utilized in the development of new materials with specific properties, such as enhanced thermal stability or conductivity.
Mechanism of Action
The mechanism of action of Methyl 2-((5-phenyl-4H-1,2,4-triazol-3-yl)thio)acetate involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Methyl 2-((5-phenyl-4H-1,2,4-triazol-3-yl)thio)acetate can be compared with other similar compounds, such as:
4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-thiol: Similar structure but with a methoxy group instead of a phenyl group.
4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol: Contains an amino group, which can alter its chemical reactivity and biological activity.
N-(2-(5-Methyl-4H-1,2,4-triazol-3-yl)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine: A more complex structure with additional heterocyclic rings.
Properties
Molecular Formula |
C11H11N3O2S |
---|---|
Molecular Weight |
249.29 g/mol |
IUPAC Name |
methyl 2-[(5-phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetate |
InChI |
InChI=1S/C11H11N3O2S/c1-16-9(15)7-17-11-12-10(13-14-11)8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,12,13,14) |
InChI Key |
UQDLUZLOSOQAKN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CSC1=NNC(=N1)C2=CC=CC=C2 |
Origin of Product |
United States |
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